molecular formula C18H16N4O5S2 B11563261 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide

4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11563261
M. Wt: 432.5 g/mol
InChI Key: UYAOYLNGWPEYFF-UHFFFAOYSA-N
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Description

4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including sulfonamide, methoxyphenyl, and diazinan-5-ylidene moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic routes often involve the use of reagents such as sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may include large-scale reactions in controlled environments to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

When compared to other similar compounds, 4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C18H16N4O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H16N4O5S2/c1-27-13-6-2-12(3-7-13)22-29(25,26)14-8-4-11(5-9-14)19-10-15-16(23)20-18(28)21-17(15)24/h2-10,22H,1H3,(H3,20,21,23,24,28)

InChI Key

UYAOYLNGWPEYFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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